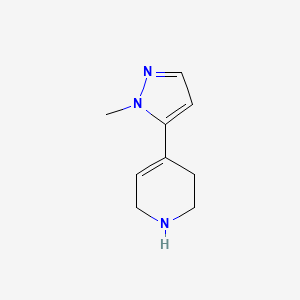

4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

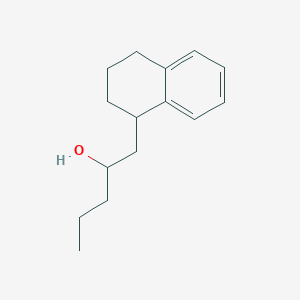

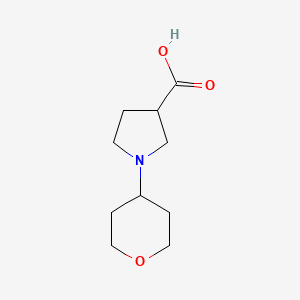

“4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine” is a chemical compound with the CAS Number: 640270-01-5 . It has a molecular weight of 165.24 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of pyrazole derivatives. For instance, one study synthesized derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H15N3 . The monoisotopic mass is 165.126602 Da .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Bioisosteric Replacement and Anti-Inflammatory Properties

4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated as anti-inflammatory agents. Notably, these compounds, with various substituents attached to the tetrahydropyridyl N(1)-nitrogen atom, demonstrated that the N-methyl-1,2,3,6-tetrahydropyridyl moiety serves as a suitable bioisosteric replacement for the tolyl moiety found in celecoxib. This finding opens pathways for developing novel anti-inflammatory agents using this core structure (Chowdhury et al., 2008).

Neuroprotective Potential in Parkinson's Disease

Compounds related to this compound have been studied for their neuroprotective properties. Specifically, their roles in models of Parkinson's disease have been explored, examining the mechanisms of neurotoxicity and potential pathways for intervention. This includes studies on how mitochondrial toxins like MPP+ (related to the 1,2,3,6-tetrahydropyridine structure) inhibit pyruvate-malate respiration in isolated mitochondria and cause damage to dopaminergic pathways in the brain (Heikkila et al., 1985). Another study discussed the activation of poly(ADP-ribose) polymerase in response to MPTP toxicity and its implications in the pathogenesis of Parkinson's disease, suggesting potential therapeutic targets for its treatment (Mandir et al., 1999).

Impact on Dopaminergic Neurons and Parkinsonian Syndromes

Further research on the structural analogs of this compound has examined their effects on dopaminergic neurons, particularly in the context of induced Parkinsonian syndromes. Studies have explored the selective vulnerability of these neurons to toxins and investigated the pathways leading to dopaminergic degeneration, offering insights into the progression of Parkinsonian symptoms and potential therapeutic avenues (Waters et al., 1987). This includes an investigation into the role of neuronal nitric oxide in MPTP-induced neurotoxicity and its potential as a target for Parkinson's disease treatment (Hantraye et al., 1996).

Safety and Hazards

Mecanismo De Acción

Target of action

Pyrazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors . .

Mode of action

The mode of action would depend on the specific targets of the compound. Pyrazole derivatives can act as inhibitors, activators, or modulators of their target proteins, depending on the specific structure of the compound and the nature of the target .

Biochemical pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives can affect a wide range of pathways, depending on their targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as the compound’s size, charge, and lipophilicity can affect its bioavailability. For example, the presence of the pyrazole ring and the piperidine ring in the compound could influence its absorption and distribution .

Action environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the stability of the compound could be affected by its exposure to light, heat, or certain chemicals .

Propiedades

IUPAC Name |

4-(2-methylpyrazol-3-yl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2,4,7,10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFLMDZOWYPYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)

![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)

![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)